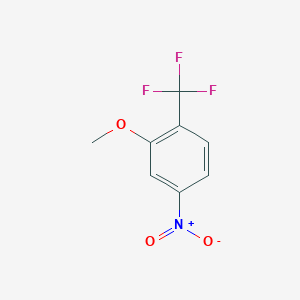

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-methoxy-4-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7-4-5(12(13)14)2-3-6(7)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEARCRKLPPYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590840 | |

| Record name | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453560-74-2 | |

| Record name | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. As a Senior Application Scientist, my objective is to present this information in a manner that is not only factually accurate but also provides practical insights into its handling, characterization, and potential applications. The strategic placement of the methoxy, nitro, and trifluoromethyl groups on the benzene ring imparts unique reactivity and physicochemical characteristics to this molecule, making it a valuable building block in modern organic synthesis. This document is intended to serve as a detailed reference for researchers engaged in the design and development of new chemical entities.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₆F₃NO₃. Its structure features a benzene ring substituted with a methoxy group at position 2, a nitro group at position 4, and a trifluoromethyl group at position 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 453560-74-2 | [1][2] |

| Molecular Formula | C₈H₆F₃NO₃ | [1][3] |

| Molecular Weight | 221.14 g/mol | [3][4] |

| Appearance | Off-white to light yellow solid/powder | [5] |

| Melting Point | 46-48 °C | [3] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Structural Representation:

Structure of this compound

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively. These are typically strong absorptions.

-

C-O stretching (aryl ether): ~1250 cm⁻¹

-

C-F stretching (trifluoromethyl): Strong absorptions in the range of 1350-1100 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 221. Subsequent fragmentation patterns would likely involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), and potentially rearrangements involving the trifluoromethyl group.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound (CAS 453560-74-2) is not widely available, data for isomeric and related compounds suggest that it should be handled with care.

Hazard Statements for related compounds include:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements for related compounds include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis and Reactivity

This compound is a synthetic building block. While a specific, detailed synthesis protocol for this exact isomer is not readily found in peer-reviewed literature, its synthesis would likely involve the nitration of a suitably substituted methoxy-trifluoromethyl-benzene precursor. The directing effects of the methoxy and trifluoromethyl groups will influence the regioselectivity of the nitration reaction.

Generalized synthetic approach.

The reactivity of this molecule is governed by the interplay of its functional groups. The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the aromatic ring towards further electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The methoxy group is an activating, ortho-para director for electrophilic substitution, though its influence is likely overridden by the strongly deactivating groups.

Applications in Research and Development

Substituted nitroaromatics containing trifluoromethyl groups are valuable intermediates in the synthesis of a wide range of biologically active molecules.[6] The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[7]

Pharmaceutical Research

This compound serves as a versatile scaffold for the synthesis of novel therapeutic agents. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a variety of pharmacophores. The trifluoromethyl and methoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule.[6]

Role in drug discovery workflow.

Agrochemical Development

Similar to its application in pharmaceuticals, this compound is also a valuable intermediate in the development of new herbicides, insecticides, and fungicides. The presence of the trifluoromethyl group is a common feature in many modern agrochemicals, often contributing to their enhanced efficacy and favorable environmental profile.[1]

Conclusion

This compound is a specialty chemical with significant potential as a building block in the synthesis of high-value compounds for the life sciences. Its unique substitution pattern provides a platform for the generation of diverse molecular libraries for drug discovery and agrochemical research. While comprehensive physical and spectral data for this specific isomer are not yet widely disseminated, the information provided in this guide, based on available data for related compounds, offers a solid foundation for its safe handling and effective use in research and development. Further characterization of this compound in the scientific literature is anticipated as its utility becomes more broadly recognized.

References

-

American Elements. This compound Product Page. [Link]

-

BIOFOUNT. This compound Product Page. [Link]

-

abcr Gute Chemie. This compound Product Page. [Link]

-

Reagentia. This compound Product Page. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. CAS 453560-74-2 | 4854-3-1S | MDL MFCD04112485 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 453560-74-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. 453560-74-2・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 7. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Analysis of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a detailed spectroscopic characterization of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene (CAS No. 654-76-2), a key intermediate in various synthetic applications. As drug development professionals and researchers increasingly rely on complex organic molecules, a thorough understanding of their structural verification is paramount. This document consolidates data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to present a holistic analytical profile of the title compound. We delve into the causality behind the observed spectral features, offering field-proven insights into data interpretation. Furthermore, this guide furnishes self-validating, step-by-step protocols for data acquisition, ensuring researchers can confidently replicate and verify these findings.

Compound Profile and Safety

This compound is a substituted aromatic compound featuring three distinct functional groups that dictate its chemical reactivity and spectroscopic signature: a methoxy group (-OCH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃).[1] This unique substitution pattern makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Chemical Structure and Identifiers

-

Chemical Name: this compound[1]

-

Synonyms: 4-Nitro-2-(trifluoromethyl)anisole, 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene[1]

-

CAS Number: 654-76-2[1]

-

Molecular Formula: C₈H₆F₃NO₃[1]

-

Molecular Weight: 221.13 g/mol [1]

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Hazard and Safety Information

This compound is classified as hazardous. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.

-

Precautionary Statements: P280 (Wear protective gloves/clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR (Proton) Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments. For this compound, we expect signals corresponding to the three aromatic protons and the three methoxy protons. The chemical shifts are heavily influenced by the electronic effects of the substituents. The -OCH₃ group is electron-donating, shielding nearby protons (upfield shift), while the -NO₂ and -CF₃ groups are strongly electron-withdrawing, deshielding them (downfield shift).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| ~8.15 | d | ~2.5 | 1H | H-5 | Ortho to the strongly withdrawing -NO₂ group and meta to the -CF₃ group. |

| ~8.00 | dd | ~8.8, 2.5 | 1H | H-3 | Ortho to the -NO₂ group and coupled to H-5. |

| ~7.20 | d | ~8.8 | 1H | H-6 | Ortho to the electron-donating -OCH₃ group. |

| ~4.00 | s | - | 3H | -OCH₃ | Typical chemical shift for an aryl methoxy group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. We expect eight distinct signals. The trifluoromethyl group's carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Predicted Shift (ppm) | Multiplicity (due to F) | Assignment | Rationale |

|---|---|---|---|

| ~160 | s | C-2 | Aromatic carbon attached to the electron-donating -OCH₃ group. |

| ~148 | s | C-4 | Aromatic carbon attached to the strongly electron-withdrawing -NO₂ group. |

| ~130 | s | C-6 | Aromatic C-H. |

| ~125 | q (¹JCF ≈ 272 Hz) | -CF₃ | Characteristic large coupling constant for a trifluoromethyl group.[2] |

| ~122 | s | C-5 | Aromatic C-H. |

| ~120 | q (²JCF ≈ 34 Hz) | C-1 | Aromatic carbon attached to the -CF₃ group, showing two-bond C-F coupling.[2] |

| ~115 | s | C-3 | Aromatic C-H. |

| ~57 | s | -OCH₃ | Typical chemical shift for a methoxy carbon. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly specific for fluorine-containing compounds. The spectrum provides information on the electronic environment of the fluorine atoms.

-

Expected Chemical Shift: A single sharp peak is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift for an aryl trifluoromethyl group typically appears around -60 to -65 ppm relative to CFCl₃.[2][3][4] The absence of coupling indicates no adjacent fluorine or proton nuclei.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a general procedure for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[5]

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans (hundreds to thousands) is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is typically fast.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and apply a baseline correction.

-

Reference the chemical shift scale (¹H and ¹³C to TMS at 0 ppm; ¹⁹F to an external standard like CFCl₃).

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns.

Analysis of the Electron Ionization (EI) Mass Spectrum

The EI-MS spectrum for this compound provides clear evidence for its molecular weight and key structural features.[1]

-

Molecular Ion (M⁺): The spectrum shows a distinct molecular ion peak at m/z = 221 , which corresponds to the molecular weight of the compound (C₈H₆F₃NO₃).[1] The presence of this peak confirms the elemental composition.

-

Key Fragmentation Patterns: The high-energy EI process causes the molecular ion to break apart into smaller, characteristic fragments. Analyzing these fragments helps to piece together the molecular structure.

Table 3: Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Formula of Fragment | Rationale for Formation |

|---|---|---|---|

| 221 | [M]⁺ | [C₈H₆F₃NO₃]⁺ | Molecular Ion |

| 191 | [M - NO]⁺ | [C₈H₆F₃O₂]⁺ | Loss of nitric oxide from the nitro group. |

| 175 | [M - NO₂]⁺ | [C₈H₆F₃O]⁺ | Loss of the complete nitro group, a common fragmentation pathway for nitroaromatics. |

| 147 | [M - NO₂ - CO]⁺ | [C₇H₆F₃]⁺ | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ fragment. |

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile solid compounds.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms) to separate the analyte from any impurities.

-

Employ a temperature program, for instance, starting at 50°C and ramping to 250°C at 10°C/min, to ensure elution of the compound.

-

-

MS Detection:

-

The column outlet is interfaced with the mass spectrometer's ion source.

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the gas chromatogram.

-

Analyze the mass spectrum associated with that peak, identifying the molecular ion and major fragment ions. Compare the spectrum to a reference library like NIST for confirmation.[1]

-

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Interpretation of the IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (-OCH₃) |

| ~1600-1580 | C=C Stretch | Aromatic Ring |

| ~1530 & ~1350 | N-O Asymmetric & Symmetric Stretch | Nitro Group (-NO₂)[6] |

| ~1250 | C-O Stretch | Aryl Ether (-OCH₃)[7] |

| ~1300-1100 | C-F Stretch | Trifluoromethyl (-CF₃) |

The most diagnostic peaks are the strong absorptions for the nitro group's asymmetric and symmetric stretches and the intense bands corresponding to the C-F stretching of the trifluoromethyl group.[6]

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

-

Sample Preparation:

-

Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Place the resulting fine powder into a pellet press.

-

Apply pressure (several tons) to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify the major absorption peaks and assign them to the corresponding functional groups using correlation tables.

-

Integrated Spectroscopic Workflow

Confirming a chemical structure requires the integration of data from multiple analytical techniques. No single method provides all the necessary information. The workflow below illustrates how NMR, MS, and IR data are synergistically used for unambiguous structure validation.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural identity of this compound is unequivocally confirmed through the combined application of NMR, Mass Spectrometry, and Infrared Spectroscopy. The mass spectrum validates the molecular weight of 221 g/mol and shows fragmentation patterns consistent with the assigned structure. Infrared spectroscopy confirms the presence of the key nitro, methoxy, and trifluoromethyl functional groups. Finally, ¹H, ¹³C, and ¹⁹F NMR analyses provide a detailed map of the atomic connectivity, confirming the precise substitution pattern on the aromatic ring. This comprehensive guide serves as an authoritative reference for researchers, ensuring accuracy and confidence in the use of this important chemical intermediate.

References

-

Vertex AI Search result citing supporting information for a scientific article.[2]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from RSC Publishing.[5]

-

Vertex AI Search result citing supplementary information file from a pharmaceutical sciences journal.[8]

-

Chem-Impex. (n.d.). 2-Fluoro-4-methoxy-1-nitrobenzene. Retrieved from Chem-Impex.[9]

-

Sigma-Aldrich. (n.d.). 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene. Retrieved from Sigma-Aldrich.

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Fluoro-4-methoxy-1-nitrobenzene. Retrieved from TCI Chemicals.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific.[10]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from RSC Publishing.[3]

-

The Royal Society of Chemistry. (n.d.). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from RSC Publishing.[11]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from Angene Chemical.[12]

-

Wilger, D. J., Gesmundo, N. J., & Nicewicz, D. A. (2013). Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science.[4]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-nitrophenol. PubChem Compound Database. Retrieved from [Link]]

-

ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum. Retrieved from ChemicalBook.[13]

-

ChemicalBook. (n.d.). 4-(Trifluoromethoxy)nitrobenzene(713-65-5) 13C NMR spectrum. Retrieved from ChemicalBook.[14]

-

ChemicalBook. (n.d.). 4-methoxy-2-nitro-1-(trifluoromethyl)benzene(25889-37-6) 1 H NMR. Retrieved from ChemicalBook.[15]

-

Nádasdi, R. (n.d.). BME Publication.[16]

-

National Center for Biotechnology Information. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. PubChem Compound Database. Retrieved from [Link]]

-

NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from RSC Publishing.[17]

-

National Center for Biotechnology Information. (n.d.). Benzene, 2-methoxy-1-methyl-4-nitro-. PubChem Compound Database. Retrieved from [Link]]

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from ResearchGate.[6]

-

Santa Cruz Biotechnology. (n.d.). 4-Fluoro-2-methoxy-1-nitrobenzene. Retrieved from SCBT.[18]

-

NIST. (n.d.). 2-Methoxy-5-nitrobenzotrifluoride. NIST Chemistry WebBook. Retrieved from [Link]1]

-

PubChemLite. (n.d.). 4-fluoro-2-(methoxymethoxy)-1-nitrobenzene. Retrieved from PubChemLite.[19]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound.... Retrieved from ResearchGate.[20]

-

ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline(97-52-9) 13C NMR spectrum. Retrieved from ChemicalBook.[21]

-

ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline(97-52-9) IR1. Retrieved from ChemicalBook.[22]

-

ChemicalBook. (n.d.). 344-39-8(4-METHOXY-1-NITRO-2-TRIFLUOROMETHYL-BENZENE) Product Description. Retrieved from ChemicalBook.[23]

-

SpectraBase. (n.d.). 2-Methoxy-1-methyl-4-nitrobenzene. Retrieved from SpectraBase.[24]

-

ResearchGate. (n.d.). Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications. Retrieved from ResearchGate.[7]

-

Matrix Fine Chemicals. (n.d.). 1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE. Retrieved from Matrix Fine Chemicals.[25]

-

European Journal of Chemistry. (2012). Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine.[26]

-

Sigma-Aldrich. (n.d.). 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene. Retrieved from Sigma-Aldrich.

-

NZQA. (2023). AS 91388 annotated exemplars. Retrieved from NZQA.[27]

-

Clark, R. N. (n.d.). Spectroscopy from Space. ClarkVision.com.[28]

-

SciSpace. (n.d.). The molecular identification of organic compounds in the atmosphere : state of the art and challenges. Retrieved from SciSpace.[29]

-

YouTube. (2021). NCEA Level 3 chemistry: Spectroscopy.[30]

Sources

- 1. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. chemimpex.com [chemimpex.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. rsc.org [rsc.org]

- 12. angenechemical.com [angenechemical.com]

- 13. 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum [chemicalbook.com]

- 14. 4-(Trifluoromethoxy)nitrobenzene(713-65-5) 13C NMR [m.chemicalbook.com]

- 15. 4-methoxy-2-nitro-1-(trifluoromethyl)benzene(25889-37-6) 1H NMR spectrum [chemicalbook.com]

- 16. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]

- 17. rsc.org [rsc.org]

- 18. scbt.com [scbt.com]

- 19. PubChemLite - 4-fluoro-2-(methoxymethoxy)-1-nitrobenzene (C8H8FNO4) [pubchemlite.lcsb.uni.lu]

- 20. researchgate.net [researchgate.net]

- 21. 2-Methoxy-4-nitroaniline(97-52-9) 13C NMR spectrum [chemicalbook.com]

- 22. 2-Methoxy-4-nitroaniline(97-52-9) IR Spectrum [chemicalbook.com]

- 23. 344-39-8 CAS MSDS (4-METHOXY-1-NITRO-2-TRIFLUOROMETHYL-BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 24. spectrabase.com [spectrabase.com]

- 25. 1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE | CAS 394-25-2 [matrix-fine-chemicals.com]

- 26. Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine | European Journal of Chemistry [eurjchem.com]

- 27. AS 91388 annotated exemplars - NZQA [www2.nzqa.govt.nz]

- 28. clarkvision.com [clarkvision.com]

- 29. scispace.com [scispace.com]

- 30. m.youtube.com [m.youtube.com]

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene IR spectrum interpretation

An In-Depth Technical Guide to the Infrared Spectrum of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Vibrational Signature

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural confirmation of novel molecules is paramount. This compound is a substituted aromatic compound featuring a confluence of functional groups, each contributing unique electronic and steric properties. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for elucidating the molecular structure by probing the vibrational modes of its constituent bonds.

This guide provides an in-depth interpretation of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Moving beyond a mere list of frequencies, we will explore the causal relationships between the molecular architecture—specifically, the interplay of the electron-donating methoxy group and the strongly electron-withdrawing nitro and trifluoromethyl groups—and the resulting vibrational spectrum. This document is structured to provide researchers with both the foundational knowledge and the field-proven insights required for confident spectral interpretation.

Molecular Structure and Electronic Effects

The vibrational behavior of this compound is dictated by its 1,2,4-trisubstituted benzene core. The substituents do not act in isolation; their electronic effects are transmitted through the π-system of the aromatic ring, influencing bond strengths and, consequently, their absorption frequencies.

-

Methoxy Group (-OCH₃): An electron-donating group (EDG) through resonance, which increases electron density in the ring, particularly at the ortho and para positions.

-

Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) through both resonance and induction, significantly decreasing ring electron density.[1][2][3]

-

Trifluoromethyl Group (-CF₃): A potent EWG, primarily through a strong inductive effect (-I) owing to the high electronegativity of the fluorine atoms.

This electronic push-pull dynamic across the aromatic scaffold results in a unique vibrational fingerprint, which a systematic analysis can decode.

Caption: Structure of this compound.

Core Spectral Regions and Vibrational Mode Assignments

The IR spectrum can be logically dissected into several key regions, each corresponding to the vibrations of specific functional groups.

Aromatic Ring Vibrations (3100-3000 cm⁻¹ & 1625-1400 cm⁻¹)

-

C-H Stretching (νC-H): Aromatic C-H stretching vibrations typically appear as weak to medium bands in the 3100-3030 cm⁻¹ region.[4] The presence of multiple, strong electron-withdrawing groups can sometimes weaken these absorptions further.

-

C=C Stretching (νC=C): The characteristic "ring breathing" modes of the benzene ring produce a series of absorptions in the 1625-1400 cm⁻¹ range.[5][6] For this molecule, one would expect bands around 1610 cm⁻¹, 1580 cm⁻¹, and 1500 cm⁻¹. The conjugation with the nitro and methoxy groups can lead to shifts and changes in the intensity of these bands compared to unsubstituted benzene.

Nitro Group Vibrations (1550-1475 cm⁻¹ & 1360-1290 cm⁻¹)

The nitro group provides two of the most intense and diagnostically useful peaks in the spectrum.[3]

-

Asymmetric N-O Stretch (νas(NO₂)): This vibration gives rise to a very strong and sharp absorption band between 1550 and 1475 cm⁻¹.[1][2] Its high intensity is due to the large change in dipole moment during the vibration.

-

Symmetric N-O Stretch (νs(NO₂)): A second strong band appears between 1360 and 1290 cm⁻¹ corresponding to the symmetric stretch.[1][2] The presence of both strong bands is a definitive indicator of the nitro functional group.[7]

Trifluoromethyl Group Vibrations (1350-1100 cm⁻¹)

The CF₃ group is characterized by extremely intense C-F stretching absorptions due to the high polarity of the carbon-fluorine bond.

-

C-F Stretches (ν(C-F)): These vibrations result in multiple, very strong, and often broad bands in the 1350-1100 cm⁻¹ region. The symmetric and antisymmetric stretching modes of the CF₃ group are responsible for this complex pattern.[8][9] These bands can sometimes overlap with other vibrations, but their sheer intensity makes them a prominent feature.

Methoxy Group and Ether Linkage Vibrations (2960-2850 cm⁻¹ & 1275-1000 cm⁻¹)

-

Aliphatic C-H Stretches (ν(C-H)): The methyl group of the methoxy substituent will show symmetric and asymmetric C-H stretching bands just below 3000 cm⁻¹, typically around 2960-2940 cm⁻¹ and 2850-2830 cm⁻¹.

-

Asymmetric C-O-C Stretch (νas(C-O-C)): Aromatic ethers, like anisole derivatives, exhibit a strong and characteristic band for the asymmetric Ar-O-C stretch, which is expected in the 1275-1200 cm⁻¹ range.[10] This is a reliable indicator of the aryl ether linkage.

-

Symmetric C-O-C Stretch (νs(C-O-C)): The symmetric stretch, corresponding more to the O-CH₃ vibration, typically appears as a medium intensity band around 1050-1010 cm⁻¹.[10]

Substitution Pattern (Out-of-Plane Bending) (900-675 cm⁻¹)

The C-H out-of-plane (OOP) bending, or "wagging," vibrations in the 900-675 cm⁻¹ region are highly diagnostic for the substitution pattern on the benzene ring.[4] For a 1,2,4-trisubstituted ring, which has two adjacent free hydrogens, a strong absorption is typically expected in the 890-860 cm⁻¹ range. Another band for the isolated free hydrogen is expected around 825-800 cm⁻¹. However, the presence of strongly polar groups like -NO₂ can sometimes complicate or shift these patterns.[3]

Summary of Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3030 | Aromatic C-H Stretch | Benzene Ring | Weak to Medium |

| 2960-2850 | Aliphatic C-H Stretch | Methoxy (-OCH₃) | Medium |

| 1610-1580 | Aromatic C=C Ring Stretch | Benzene Ring | Medium |

| 1550-1475 | Asymmetric N-O Stretch | Nitro (-NO₂) | Very Strong |

| 1500-1400 | Aromatic C=C Ring Stretch | Benzene Ring | Medium |

| 1360-1290 | Symmetric N-O Stretch | Nitro (-NO₂) | Strong |

| 1350-1100 | C-F Stretches (multiple bands) | Trifluoromethyl (-CF₃) | Very Strong, Broad |

| 1275-1200 | Asymmetric Ar-O Stretch | Aryl Ether (-O-CH₃) | Strong |

| 1050-1010 | Symmetric O-CH₃ Stretch | Aryl Ether (-O-CH₃) | Medium |

| 890-800 | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Ring | Medium to Strong |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the trustworthiness and reproducibility of the data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is a modern, reliable method for analyzing solid samples.

Methodology: FTIR-ATR Analysis

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

Background Collection: Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum. This is a critical self-validating step, as the background is subtracted from the sample spectrum to yield the final absorbance data.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of experimental variability.

-

Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

-

Data Processing: After acquisition, perform automated baseline correction and, if necessary, an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Cleaning: Thoroughly clean the ATR crystal to prevent cross-contamination before the next analysis.

Caption: Standard workflow for FTIR-ATR analysis.

Conclusion

The infrared spectrum of this compound is a rich tapestry of vibrational information. A systematic interpretation, grounded in the fundamental principles of molecular vibrations and electronic effects, allows for its unambiguous identification. The key diagnostic features are the pair of intense nitro group absorptions, the exceptionally strong C-F stretching bands, and the characteristic aromatic ether stretches. When combined with the substitution pattern revealed in the fingerprint region, these bands provide a definitive structural confirmation, making IR spectroscopy an indispensable tool for the synthetic chemist and drug development professional.

References

- Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder.

- IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry & Biochemistry.

- Infrared of nitro compounds. Chemistry Blog.

- Beg, M. A. A., & Clark, H. C. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry.

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibr

- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. International Journal of Engineering Research & Management Technology.

- Katon, J. E., & Bentley, F. F. (1965). Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region. Applied Spectroscopy.

- Benzene and its derivatives.

- Infrared Spectroscopy of Anisole. Bartleby.

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf 3.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ijermt.org [ijermt.org]

- 6. academics.nat.tum.de [academics.nat.tum.de]

- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. IR Spectrum Of Anisole | bartleby [bartleby.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

Introduction

Substituted nitroaromatic compounds are foundational structures in medicinal chemistry, materials science, and agrochemicals. 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene, with a molecular formula of C₈H₆F₃NO₃ and a monoisotopic mass of approximately 221.03 g/mol , is a key exemplar of this class.[1][2] Its structure incorporates three distinct functional groups on an aromatic ring: a strongly electron-withdrawing nitro group, a similarly deactivating trifluoromethyl group, and an activating methoxy group. The interplay of these substituents creates a unique electronic environment that profoundly influences its behavior under mass spectrometric analysis.

Understanding the fragmentation pattern of this molecule is not merely an academic exercise. For drug development professionals, it is critical for metabolite identification. For synthetic chemists, it provides unambiguous structural confirmation. This guide, therefore, provides a detailed theoretical examination of the fragmentation pathways of this compound under both high-energy Electron Ionization (EI) and softer Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI). We will delve into the causality behind the formation of characteristic ions, present detailed experimental protocols for robust analysis, and ground our predictions in the established principles of gas-phase ion chemistry.

Section 1: Foundational Principles of Fragmentation

Before dissecting the specific molecule, it is crucial to understand the fundamental forces that govern its fragmentation. The method of ionization is the primary determinant of the initial ion's internal energy and, consequently, its fragmentation cascade.

-

Electron Ionization (EI): In EI-MS, the analyte is bombarded with high-energy (typically 70 eV) electrons. This process ejects an electron from the molecule to form an energetically unstable radical cation, the molecular ion (M•⁺).[3][4] This excess energy is dissipated through a series of bond cleavages and rearrangements, generating a reproducible fragmentation pattern that serves as a molecular fingerprint. The fragmentation is often initiated at the site of the radical or charge, which preferentially localizes on heteroatoms or π-electron systems.[5][6]

-

Electrospray Ionization (ESI) with Tandem Mass Spectrometry (MS/MS): ESI is a soft ionization technique that transfers pre-existing ions from solution to the gas phase or facilitates the formation of adducts (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺).[7][8] The resulting ions are generally stable, showing a prominent molecular ion peak with minimal in-source fragmentation. To elicit structural information, tandem mass spectrometry (MS/MS) is employed. A specific precursor ion is selected and subjected to Collision-Induced Dissociation (CID), where collisions with an inert gas convert kinetic energy into internal energy, inducing fragmentation.[9] For nitroaromatic compounds, ESI in the negative ion mode is particularly effective, often leading to the formation of molecular anions that can be fragmented.[10][11]

The fragmentation of this compound will be dictated by the unique properties of its substituents:

-

Nitro Group (-NO₂): A powerful electron-withdrawing group that often directs fragmentation through the characteristic losses of •NO (30 Da) and •NO₂ (46 Da).[10][12]

-

Methoxy Group (-OCH₃): An electron-donating group that can stabilize a positive charge. Common fragmentation includes the loss of a methyl radical (•CH₃, 15 Da) or a neutral formaldehyde molecule (CH₂O, 30 Da).

-

Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and stable group. Its fragmentation can involve the loss of a •CF₃ radical (69 Da) or rearrangements involving fluorine atoms.[13][14]

Section 2: Predicted Electron Ionization (EI-MS) Fragmentation Pathway

Under 70 eV EI conditions, this compound (MW=221) is expected to form a prominent molecular ion (M•⁺) at m/z 221. The subsequent fragmentation will proceed through competing pathways initiated by the different functional groups.

The Molecular Ion (M•⁺) at m/z 221 The initial ionization will likely remove an electron from a non-bonding orbital of one of the oxygen atoms (either on the methoxy or nitro group) or from the aromatic π-system. The resulting radical cation is the starting point for all subsequent fragmentations.

Primary Fragmentation Pathways

-

Nitro Group-Driven Fragmentation: This is often a dominant pathway for nitroaromatics.

-

Loss of Nitrogen Dioxide (•NO₂): A simple cleavage to lose a •NO₂ radical, resulting in a stable cation at m/z 175 . This is a common and diagnostically significant loss.[10]

-

Loss of Nitric Oxide (•NO): A rearrangement followed by the loss of a •NO radical produces an ion at m/z 191 . This often involves the transfer of an oxygen atom to the ring or another substituent.

-

-

Methoxy Group-Driven Fragmentation:

-

Loss of Methyl Radical (•CH₃): Alpha-cleavage results in the loss of a •CH₃ radical, forming an even-electron ion at m/z 206 . This ion is stabilized by the phenoxy-like structure.

-

Subsequent Loss of Carbon Monoxide (CO): The ion at m/z 206 can subsequently lose a molecule of CO (28 Da) to form an ion at m/z 178 .

-

-

Trifluoromethyl Group-Driven Fragmentation:

The relative abundance of these fragments will depend on the stability of the resulting ions and radicals formed, a principle outlined by Stevenson's Rule.

Predicted EI-MS Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 221 | [C₈H₆F₃NO₃]•⁺ | - | Molecular Ion (M•⁺) |

| 206 | [C₇H₃F₃NO₃]⁺ | •CH₃ | Loss of methyl radical from the methoxy group |

| 191 | [C₈H₆F₃O₂]•⁺ | •NO | Loss of nitric oxide from the nitro group |

| 175 | [C₈H₆F₃O]⁺ | •NO₂ | Loss of nitrogen dioxide from the nitro group |

| 152 | [C₇H₆NO₃]⁺ | •CF₃ | Loss of trifluoromethyl radical |

| 147 | [C₇H₃F₂O]⁺ | •NO₂, •CO | Loss of •NO₂ followed by loss of CO |

Visualization of EI Fragmentation

Caption: Predicted major CID fragmentation pathways for the molecular anion of the target compound.

Section 4: Experimental Protocol for Mass Spectrometric Analysis

To validate the theoretical fragmentation patterns, a robust and self-validating experimental approach is required. The following protocols describe methodologies for acquiring high-quality EI and ESI mass spectra.

Objective

To obtain and characterize the mass spectra of this compound using GC-EI-MS and LC-ESI-MS/MS.

Materials

-

This compound standard

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (Optima™ LC/MS Grade)

-

Helium (99.999% purity)

-

Argon or Nitrogen (99.999% purity)

Step-by-Step Methodology

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of the standard in Methanol.

- For GC-MS analysis, dilute the stock solution to 10 µg/mL using Methanol.

- For LC-MS analysis, dilute the stock solution to 1 µg/mL using a 50:50 mixture of Acetonitrile:Water.

2. GC-EI-MS Analysis:

- System: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

- GC Conditions:

- Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

- Injection: 1 µL, Splitless mode.

- Inlet Temp: 250 °C.

- Carrier Gas: Helium at 1.0 mL/min.

- Oven Program: Hold at 80 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

- MS Conditions:

- Ion Source: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Source Temp: 230 °C.

- Mass Range: Scan m/z 40-350.

3. LC-ESI-MS/MS Analysis:

- System: HPLC or UPLC system coupled to a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

- LC Conditions:

- Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- MS Conditions (Negative Ion Mode):

- Ion Source: Electrospray Ionization (ESI), Negative Mode.

- Capillary Voltage: -3.0 kV.

- Desolvation Temp: 350 °C.

- Desolvation Gas Flow: 800 L/hr.

- MS1 Scan: Scan m/z 50-300 to confirm the precursor ion.

- MS/MS Conditions:

- Precursor Ion: Select m/z 221.

- Collision Gas: Argon.

- Collision Energy: Perform a ramp from 10-40 eV to observe the full fragmentation profile.

Experimental Workflow Diagram

Caption: Overall workflow for the comprehensive mass spectrometric analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of this compound is a complex process governed by the competing influences of its three distinct functional groups. Under Electron Ionization, we predict a rich spectrum characterized by losses of •NO₂, •NO, •CH₃, and •CF₃, providing substantial structural information. Under negative ion ESI-MS/MS, the fragmentation is expected to be cleaner, dominated by the highly characteristic loss of the •NO₂ radical from the molecular anion. The provided experimental protocols offer a robust framework for validating these theoretical predictions. By synthesizing fundamental principles with practical methodologies, this guide equips researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this compound and its analogs in complex analytical settings.

References

- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes.

- An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. (2025). Benchchem.

-

Sun, M., & Liu, D. (2006). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. Rapid Communications in Mass Spectrometry, 20(14), 2227-9. [Link]

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

-

Zhang, X., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry. [Link]

-

Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. (1970). Inorganic Chemistry. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Collision-induced dissociation. Wikipedia. [Link]

-

1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE. Matrix Fine Chemicals. [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. (2016). Chad's Prep. [Link]

-

Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry. [Link]

-

common fragmentation mechanisms in mass spectrometry. (2022). Chem Help ASAP. [Link]

-

Bonacci, G., et al. (2011). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry. [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). Journal of Mass Spectrometry. [Link]

-

2-Methoxy-5-nitrobenzotrifluoride. NIST WebBook. [Link]

-

Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). (2021). LCGC International. [Link]

-

Supporting Information for a publication. ACS Publications. [Link]

-

Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Interciencia. [Link]

-

Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

-

Introduction to Ionization and Fragmentation in Mass Spectrometry. (2013). Professor Davis. [Link]

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]

-

Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. (2019). Accounts of Chemical Research. [Link]

-

1-Nitro-4-(trifluoromethoxy)benzene. PubChem. [Link]

-

Lopez-Hilfiker, F., et al. (2021). Constraining the response factors of an extractive electrospray ionization mass spectrometer for near-molecular aerosol speciation. Atmospheric Measurement Techniques. [Link]

-

Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. (2024). Journal of Chemical Information and Modeling. [Link]

-

Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine. (2014). Journal of Mass Spectrometry. [Link]

-

Collision-Induced Dissociation of Citrullinated Peptide Anions. (2022). Journal of the American Society for Mass Spectrometry. [Link]

-

Benzene, 2-methoxy-1-methyl-4-nitro-. PubChem. [Link]

Sources

- 1. 1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE | CAS 394-25-2 [matrix-fine-chemicals.com]

- 2. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | 25889-37-6 [sigmaaldrich.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. amt.copernicus.org [amt.copernicus.org]

- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for Methoxy-Nitro-Trifluoromethyl-Benzene Isomers

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of key isomers of methoxy-nitro-trifluoromethyl-benzene. As these compounds are frequently utilized in specialized research and development, particularly in the synthesis of novel pharmaceutical agents and advanced materials, a deep understanding of their properties is paramount for ensuring laboratory safety and experimental integrity.

This document moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide researchers, scientists, and drug development professionals with the rationale behind the safety protocols, grounded in the chemical nature of these substituted nitroaromatic compounds.

A Note on Isomer Specificity

The nomenclature "2-Methoxy-4-nitro-1-(trifluoromethyl)benzene" can be ambiguous. For the purpose of this guide, and to ensure the highest degree of accuracy, we will focus on the safety data for well-documented isomers, primarily:

-

1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (CAS No. 654-76-2), also known as 4-Nitro-2-(trifluoromethyl)anisole.

-

1-Methoxy-2-nitro-4-(trifluoromethyl)benzene (CAS No. 394-25-2), also known as 2-Nitro-4-(trifluoromethyl)anisole.

Data for other related isomers and the parent compound, anisole, will be used to provide a broader context for safety and handling, with the specific compound being clearly identified. It is imperative for researchers to verify the CAS number of the specific isomer they are using and consult its corresponding SDS.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of these molecules is the first step in a robust safety assessment. The presence of a nitro group, a trifluoromethyl group, and a methoxy group on a benzene ring dictates the reactivity, stability, and potential biological activity of these compounds.

Table 1: Physicochemical Data of Key Isomers

| Property | 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene |

| CAS Number | 654-76-2[1] | 394-25-2[2][3] |

| Synonyms | 4-Nitro-2-(trifluoromethyl)anisole[1] | 2-Nitro-4-(trifluoromethyl)anisole[3] |

| Molecular Formula | C₈H₆F₃NO₃[1] | C₈H₆F₃NO₃[2][3] |

| Molecular Weight | 221.13 g/mol [1] | 221.14 g/mol |

| Appearance | Data not specified | Yellow Powder/Solid[3] |

| Boiling Point | Data not specified | Data not specified |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The isomers present significant hazards that necessitate stringent control measures.

The primary hazard associated with these compounds is their corrosive nature. This is a direct consequence of the chemical properties imparted by the substituent groups on the benzene ring. The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic system susceptible to nucleophilic attack and can influence its interaction with biological tissues.

Diagram 1: GHS Hazard Pictograms for Methoxy-Nitro-Trifluoromethyl-Benzene Isomers

Caption: GHS Pictograms for Key Isomers.

Table 2: GHS Hazard Classification

| Hazard Class | CAS 654-76-2 (1-Methoxy-4-nitro-2-(trifluoromethyl)benzene) | CAS 394-25-2 (1-Methoxy-2-nitro-4-(trifluoromethyl)benzene) |

| Signal Word | Danger[1] | Danger[3] |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage (H314)[1] | Causes severe skin burns and eye damage (H314)[3] |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage (H318)[1] | Causes severe skin burns and eye damage (H314)[3] |

It is also critical to consider the hazards associated with the broader class of nitroaromatic compounds. For instance, 2-Nitroanisole is classified as potentially carcinogenic (Category 1B, H350) and harmful if swallowed (Acute Toxicity, Oral, Category 4, H302)[4]. Similarly, 4-Nitroanisole is suspected of causing genetic defects and cancer[5]. While these classifications are not currently applied to the specific isomers that are the focus of this guide, this information underscores the need for cautious handling to minimize long-term exposure.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when working with these reactive compounds. The following protocols are designed to minimize exposure and mitigate risk.

Diagram 2: Laboratory Workflow for Safe Handling

Caption: Workflow for Safe Handling of Hazardous Chemicals.

Engineering Controls

-

Ventilation: All manipulations of these compounds should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[4][6][7]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal and ocular exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[4]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Protective Suit: For larger scale operations or in the event of a spill, a complete chemical-resistant suit may be necessary.[4]

-

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid inhalation of dust or vapors.[4]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][7]

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required to minimize harm.

First-Aid Measures

Table 3: First-Aid Protocols

| Exposure Route | Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the individual is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6][7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[5]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][8]

Accidental Release Measures

-

Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.[4]

-

Containment and Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[4][7]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[4][7]

Section 5: Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container. The storage area should be designated for corrosive materials.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. This material may be considered a hazardous waste and require disposal by a licensed professional waste disposal service.[3][8]

Section 6: Toxicological Information

While comprehensive toxicological data for these specific isomers is limited, the available information and data from related compounds indicate significant potential for adverse health effects.

-

Acute Toxicity: Harmful if swallowed.[4]

-

Carcinogenicity and Mutagenicity: Related nitroaromatic compounds are suspected of being carcinogenic and mutagenic.[4][5] Although not confirmed for these specific isomers, this potential should be considered in the overall risk assessment and handling procedures.

Conclusion

The methoxy-nitro-trifluoromethyl-benzene isomers are valuable research chemicals that demand a high level of respect and caution. Their corrosive nature and the potential for long-term health effects associated with the broader class of nitroaromatic compounds necessitate the stringent application of the safety protocols outlined in this guide. By understanding the chemical principles that drive these hazards, researchers can implement effective control measures to ensure a safe and productive laboratory environment. Always prioritize consulting the specific Safety Data Sheet for the exact isomer and batch you are working with.

References

-

PubChem. 4-Nitro-2-(trifluoromethyl)anisole | C8H6F3NO3 | CID 69562. [Link]

-

2a biotech. This compound. [Link]

-

MicroChem. Material Safety Data Sheet - Organic Polymer Solution. [Link]

-

Matrix Fine Chemicals. 1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE. [Link]

Sources

- 1. 4-Nitro-2-(trifluoromethyl)anisole | C8H6F3NO3 | CID 69562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE | CAS 394-25-2 [matrix-fine-chemicals.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safe handling procedures for 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene (CAS No. 25889-37-6). As a Senior Application Scientist, the following content synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols described herein are designed to establish a self-validating system of safety, grounded in authoritative data.

A Note on Isomer Specificity

The chemical name "2-Methoxy-4-nitro-1-(trifluoromethyl)benzene" can be ambiguous. This guide specifically addresses the isomer 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene (CAS: 25889-37-6) , for which clear hazard information is available. Researchers must verify the CAS number of their material before applying these procedures.

Core Hazard Assessment & Physicochemical Profile

Understanding the intrinsic properties of a chemical is the foundation of its safe handling. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is a substituted nitroaromatic compound, a class of molecules that warrants careful management due to potential reactivity and physiological effects. The presence of both a nitro (-NO2) and a trifluoromethyl (-CF3) group significantly influences its chemical behavior, contributing strong electron-withdrawing properties that make it a valuable synthetic intermediate.[1]

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | 4-methoxy-2-nitro-1-(trifluoromethyl)benzene | [2][3] |

| CAS Number | 25889-37-6 | [1][2][3][4] |

| Molecular Formula | C8H6F3NO3 | [1][4] |

| Molecular Weight | 221.13 g/mol | [4] |

| Physical Form | Solid | [2] |

| Boiling Point | 273.8 °C at 760 mmHg | [2] |

| Solubility | Sparingly soluble in water. | [1] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

(Source:[2])

The Globally Harmonized System (GHS) classification identifies this compound as harmful and an irritant. The "Warning" signal word underscores the need for diligent adherence to safety protocols.[2] The causality is clear: the combination of functional groups can lead to adverse biological interactions upon exposure.

Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary directive in chemical handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

All work involving 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary exposure risk (H335).[2] An eyewash station and an emergency safety shower must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): The Essential Barrier

PPE selection must be deliberate and based on a thorough risk assessment. The following PPE is mandatory for handling this compound.

Table 3: Mandatory Personal Protective Equipment (PPE)

| Protection Type | Recommended PPE Specification | Rationale & Justification |

| Eye & Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[5][6] |

| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact (H315). Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating skin. |

| Body | A flame-retardant lab coat and, if splashing is a significant risk, a chemical-resistant apron. | Protects skin and personal clothing from contamination. |

| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) may be required. | Necessary if there is a risk of inhaling dust, especially outside of a fume hood. The specific type should be determined by a risk assessment. |

| Foot | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills. |

Diagram 1: PPE Donning & Doffing Workflow

This workflow is critical to prevent cross-contamination after handling hazardous materials.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | 25889-37-6 [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 25889-37-6 | 4-methoxy-2-nitro-1-(trifluoromethyl)benzene - Alachem Co., Ltd. [alachem.co.jp]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

Storage and stability of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

An In-depth Technical Guide to the Storage and Stability of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical aspects of storing and handling this compound, a key intermediate in various synthetic applications. By synthesizing data from structurally related analogs and established principles of chemical stability, this document offers field-proven insights into its physicochemical properties, optimal storage conditions, intrinsic stability, and potential degradation pathways. It further outlines detailed, self-validating protocols for forced degradation studies and the development of stability-indicating analytical methods, equipping researchers with the necessary framework to ensure the compound's integrity throughout its lifecycle.

Introduction and Molecular Profile

This compound is an aromatic compound featuring a unique substitution pattern that imparts specific reactivity and properties. The presence of an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group makes it a versatile building block. Analogous structures are utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its stability is paramount for ensuring reproducibility in experimental outcomes and for the quality of downstream products.

This guide establishes a framework for maintaining the chemical integrity of this compound, from receipt to disposal.

Caption: Molecular structure of this compound.

Physicochemical Properties and Recommended Storage

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Description | Rationale / Source |

| Molecular Formula | C₈H₆F₃NO₃ | Based on chemical structure.[2] |

| Molecular Weight | 221.14 g/mol | Based on chemical structure.[2] |

| Physical Form | Solid | A related isomer is a solid.[3] |

| Color | Light yellow | Common for nitroaromatic compounds.[4] |

| Solubility | Not miscible in water; soluble in organic solvents. | Typical for aromatic ethers and trifluoromethylated benzenes.[5] |

| Storage Temperature | Room Temperature | Recommended for a related isomer.[3] |

Core Storage Directive

To maintain the long-term integrity of this compound, the following conditions are essential:

-

Temperature: Store at room temperature in a controlled environment.[3]

-

Atmosphere: Keep in a dry, well-ventilated area.[5][6][7] The container must be tightly sealed to prevent moisture ingress and potential hydrolysis over extended periods.[4][7]

-

Container: The compound must be stored in its original, tightly closed packaging.[5]

-

Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[8]

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is governed by its functional groups. Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[9] However, the molecule possesses sites susceptible to degradation under specific stress conditions.

-

Hydrolytic Degradation: The ether linkage of the methoxy group could be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures, to yield the corresponding phenol.

-

Photodegradation: Aromatic nitro compounds can be sensitive to UV light. Photostability testing is crucial to determine if protection from light is necessary during handling and storage.[9]

-

Thermal Degradation: While generally stable at room temperature, elevated temperatures could induce decomposition.[10]

Caption: Potential degradation pathways under forced stress conditions.

Protocols for Stability Assessment

A comprehensive evaluation of stability requires subjecting the compound to forced degradation (stress testing). These studies are fundamental for identifying potential degradants and developing a stability-indicating analytical method.[9]

Experimental Workflow: Forced Degradation

The following workflow provides a systematic approach to assessing the stability of this compound.

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Methodologies

The following protocols are adapted from established guidelines for stress testing.[9]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL.

-

A suitable solvent system is a mixture of acetonitrile and water, which can be adjusted to ensure complete dissolution.

2. Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Heat the mixture in a water bath at 60°C for 24 hours.

-

After cooling to room temperature, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide before analysis.[9]

3. Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Heat the mixture in a water bath at 60°C for 24 hours.

-

After cooling, neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid before analysis.[9]

4. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-